An In-depth Technical Guide to Methyl (tert-butoxycarbonyl)-L-leucinate
An In-depth Technical Guide to Methyl (tert-butoxycarbonyl)-L-leucinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl (tert-butoxycarbonyl)-L-leucinate. This compound, a protected derivative of the essential amino acid L-leucine, is a critical building block in the field of peptide synthesis and drug discovery.
Core Chemical Properties
Methyl (tert-butoxycarbonyl)-L-leucinate, also known as Boc-L-Leu-OMe, is a white to light yellowish liquid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled and sequential peptide bond formation.
Quantitative Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | [1] |
| Synonyms | Boc-L-Leu-Ome; N-(tert-Butoxycarbonyl)-L-leucine methyl ester | [1] |
| CAS Number | 63096-02-6 | [2] |
| Molecular Formula | C12H23NO4 | [1][2] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Appearance | Light yellowish liquid | [1][2] |
| Density | 0.991 g/mL at 25 °C | [1] |
| Boiling Point | 205 °C | [1] |
| Melting Point | 147-149°C | [1] |
| Optical Rotation | [α]D20 = -32.91 ± 2º (c=1 in DMF) | [2] |
| Storage | Store at 2-8 °C | [1] |
Synthesis and Purification
The synthesis of Methyl (tert-butoxycarbonyl)-L-leucinate is typically achieved through the esterification of N-Boc-L-leucine.
Experimental Protocol: Synthesis
Objective: To synthesize Methyl (tert-butoxycarbonyl)-L-leucinate from N-Boc-L-leucine.
Materials:
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N-Boc-L-leucine
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Methanol (MeOH), anhydrous
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Thionyl chloride (SOCl2) or Trimethylchlorosilane (TMSCl)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO3) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-leucine in anhydrous methanol.
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Esterification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Logical Workflow for Synthesis
Caption: Synthetic workflow for Methyl (tert-butoxycarbonyl)-L-leucinate.
Analytical Characterization
The purity and identity of Methyl (tert-butoxycarbonyl)-L-leucinate are confirmed using various analytical techniques.
Experimental Protocols: Analysis
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High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC.
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Column: C18 column.
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Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
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Detection: UV detection at 210-220 nm.
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Expected Result: A single major peak indicating high purity (>98%).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.
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¹H NMR (in CDCl₃): Expected signals include those for the tert-butyl group (singlet, ~1.4 ppm), the leucine side chain protons (multiplets), the alpha-proton (multiplet), the methyl ester group (singlet, ~3.7 ppm), and the NH proton (doublet).
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¹³C NMR (in CDCl₃): Expected signals for all 12 carbons, including the carbonyls of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the leucine side chain and methyl ester.
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Mass Spectrometry (MS): Confirms the molecular weight.
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Technique: Electrospray ionization (ESI).
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Expected Result: A peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.
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Application in Peptide Synthesis
Methyl (tert-butoxycarbonyl)-L-leucinate is a key intermediate in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions, while the methyl ester protects the C-terminus.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of using a Boc-protected amino acid like Methyl (tert-butoxycarbonyl)-L-leucinate in SPPS.
Caption: General workflow of a solid-phase peptide synthesis cycle.
